

In-Depth Technical Guide to the Pharmacodynamics of LL-K12-18

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Compound of Interest

Compound Name: LL-K12-18

Cat. No.: B15543090

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Core Introduction: Understanding LL-K12-18

LL-K12-18 is a pioneering dual-site molecular glue engineered to enhance the protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1 (DNA Damage-Binding Protein 1). This targeted stabilization of the CDK12-DDB1 complex triggers the subsequent ubiquitination and proteasomal degradation of Cyclin K. The degradation of Cyclin K, a crucial partner for CDK12's kinase activity, leads to potent inhibition of gene transcription and demonstrates significant anti-proliferative effects in tumor cells. This document provides a comprehensive overview of the pharmacodynamics of **LL-K12-18**, including detailed experimental protocols and quantitative data, to facilitate further research and development in oncology.

Quantitative Pharmacodynamic Data

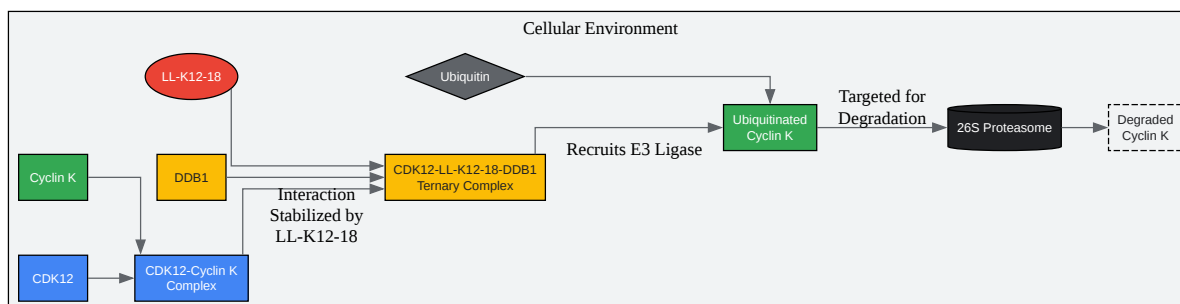
The following tables summarize the key quantitative data characterizing the activity of **LL-K12-18**.

Parameter	Cell Line	Value	Reference
Cyclin K Degradation (EC50)	MDA-MB-231	0.37 nM	[1][2]
Anti-Proliferative Activity (EC50)	MDA-MB-231	Not explicitly stated, but 88-fold improvement over SR-4835	[3]
Anti-Proliferative Activity (EC50)	MDA-MB-468	Not explicitly stated, but 307-fold improvement over SR-4835	[3]
Cyclin K Degradation (DC50)	MDA-MB-231	0.38 nM	[3]

Compound	Cell Line	Cyclin K Degradation (EC50)	Fold Improvement (vs. SR-4835)
LL-K12-18	MDA-MB-231	0.37 nM	80
SR-4835	MDA-MB-231	~29.6 nM (inferred)	1

Signaling Pathway and Mechanism of Action

LL-K12-18 functions as a molecular glue, a small molecule that induces or stabilizes protein-protein interactions. Its mechanism involves a dual-site binding approach to the CDK12-DDB1 interface.



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Mechanism of action of **LL-K12-18**.

Experimental Protocols

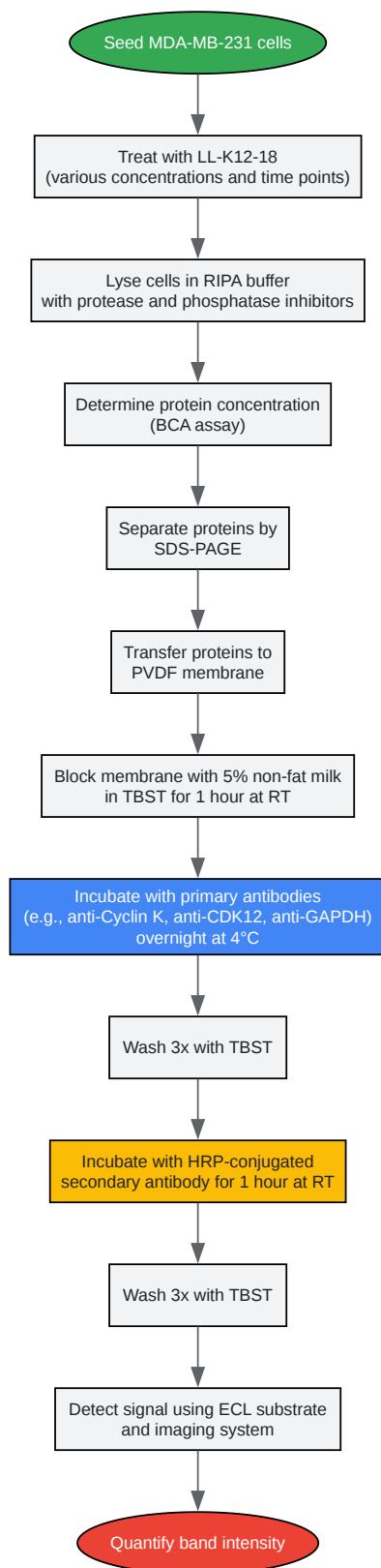
Detailed methodologies for the key experiments cited in the study of **LL-K12-18** are provided below.

Cell Culture

- Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and MDA-MB-468 (human breast adenocarcinoma) were utilized.
- Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO₂.

Western Blotting for Cyclin K Degradation

This protocol was used to determine the degradation of Cyclin K and other relevant proteins following treatment with **LL-K12-18**.



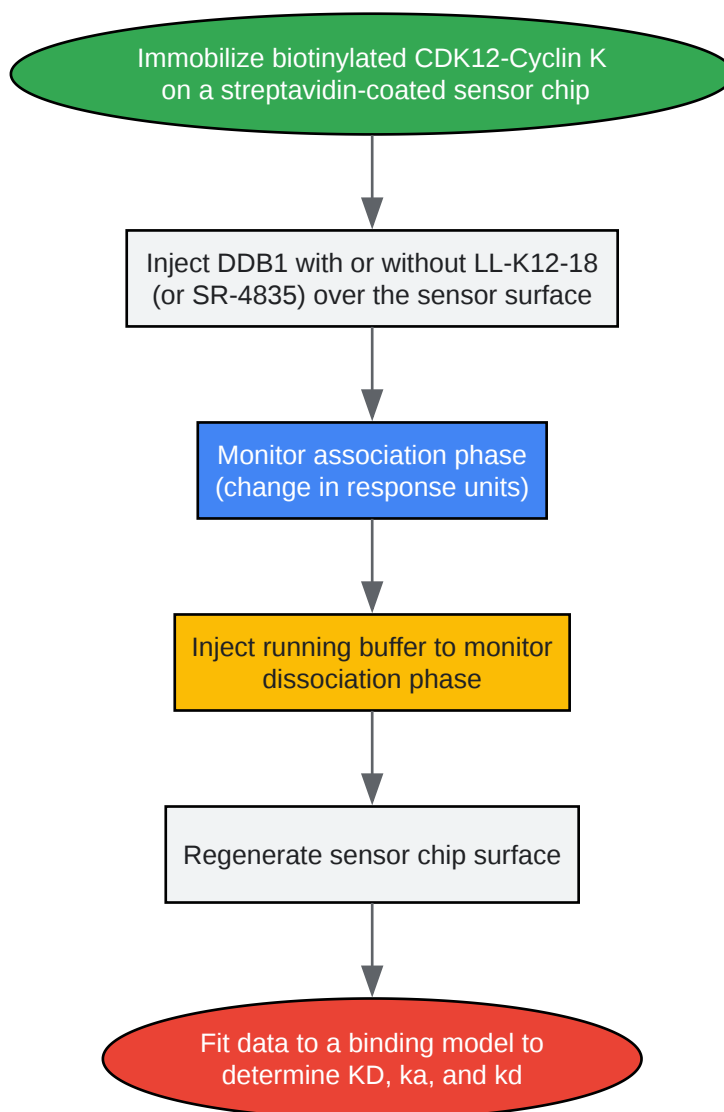
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Workflow for Western Blotting.

- Reagents:
 - RIPA Lysis Buffer
 - Protease and Phosphatase Inhibitor Cocktails
 - BCA Protein Assay Kit
 - Primary Antibodies: Specific antibodies for Cyclin K, CDK12, and a loading control (e.g., GAPDH).
 - Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
 - ECL Western Blotting Substrate

Surface Plasmon Resonance (SPR) Assay

SPR was employed to measure the binding affinity and kinetics of the ternary complex formation between CDK12, DDB1, and **LL-K12-18**.^[3]



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Workflow for SPR Assay.

- Instrumentation: Biacore T200 or similar SPR instrument.
- Sensor Chip: Streptavidin-coated sensor chip.
- Proteins and Compounds:
 - Biotinylated CDK12-Cyclin K complex (ligand).
 - DDB1 (analyte).

- **LL-K12-18** and SR-4835.
- Running Buffer: HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
- Procedure: The CDK12-Cyclin K complex was immobilized on the sensor chip. A series of DDB1 concentrations, in the presence or absence of a fixed concentration of **LL-K12-18** or SR-4835, were injected over the surface. The association and dissociation phases were monitored in real-time.

Quantitative Proteomics

A quantitative proteomics approach was used to assess the selectivity of **LL-K12-18**-induced protein degradation across the proteome.[3]

- Sample Preparation:
 - MDA-MB-231 cells were treated with either DMSO (control) or **LL-K12-18** for 2 hours.
 - Cells were harvested and lysed.
 - Proteins were extracted, reduced, alkylated, and digested with trypsin.
 - Peptides were labeled with tandem mass tags (TMT) for relative quantification.
- LC-MS/MS Analysis:
 - Labeled peptides were separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).
 - Data-dependent acquisition was used to select precursor ions for fragmentation.
- Data Analysis:
 - Raw data was processed using a software suite like Proteome Discoverer.
 - Peptides and proteins were identified by searching against a human protein database.

- TMT reporter ion intensities were used to calculate the relative abundance of proteins between the **LL-K12-18**-treated and control samples.

Cell Proliferation Assay

The anti-proliferative effects of **LL-K12-18** were determined using a cell viability assay.

- Procedure:
 - MDA-MB-231 and MDA-MB-468 cells were seeded in 96-well plates.
 - After 24 hours, cells were treated with a serial dilution of **LL-K12-18** or a vehicle control.
 - Cells were incubated for 72 hours.
 - Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo).
 - Luminescence was measured using a plate reader.
- Data Analysis: The EC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model using graphing software.

In Vivo Xenograft Study

The in vivo efficacy of **LL-K12-18** was evaluated in a mouse xenograft model of triple-negative breast cancer.

- Animal Model: Female immunodeficient mice (e.g., NOD-SCID or NSG).
- Tumor Implantation: MDA-MB-231 cells were subcutaneously injected into the flank of each mouse.
- Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. **LL-K12-18** was administered via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group received a vehicle.
- Monitoring: Tumor volume and body weight were measured regularly.

- Endpoint: At the end of the study, tumors were excised, weighed, and may be used for further analysis (e.g., Western blotting or immunohistochemistry).

Conclusion

LL-K12-18 represents a significant advancement in the field of targeted protein degradation. Its dual-site molecular glue mechanism provides a highly potent and selective means of degrading Cyclin K, leading to promising anti-tumor activity. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate and develop this and similar next-generation cancer therapeutics.

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